molecular formula C16H14Cl2N2O2 B5740114 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide

5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide

Numéro de catalogue B5740114
Poids moléculaire: 337.2 g/mol
Clé InChI: SVWNUPTUQQVZCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide, also known as TAK-659, is a synthetic compound that belongs to the class of small molecule inhibitors. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathway of B cells and other immune cells. By blocking BTK, this compound prevents the activation and proliferation of these cells, leading to a reduction in inflammation and tumor growth.
Biochemical and physiological effects
Studies have shown that this compound is highly selective for BTK and has minimal off-target effects on other kinases. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide in lab experiments is its high potency and selectivity for BTK, which allows for precise modulation of the B cell signaling pathway. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

Orientations Futures

There are several potential future directions for the development of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties or selectivity for specific types of cancer or autoimmune diseases. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans and to identify the optimal dosing regimen for clinical use.

Méthodes De Synthèse

The synthesis of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-chloro-4-methylphenylamine with 2-chloro-5-nitrobenzoic acid to form 5-nitro-2-chloro-N-(3-chloro-4-methylphenyl)benzamide. This intermediate is then reduced to 5-amino-2-chloro-N-(3-chloro-4-methylphenyl)benzamide, which is acetylated to obtain the final product, this compound.

Applications De Recherche Scientifique

5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

5-acetamido-2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-9-3-4-12(8-15(9)18)20-16(22)13-7-11(19-10(2)21)5-6-14(13)17/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWNUPTUQQVZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.